N-(3-methylbutyl)cycloheptanamine
CAS No.:
Cat. No.: VC17718576
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N |
|---|---|
| Molecular Weight | 183.33 g/mol |
| IUPAC Name | N-(3-methylbutyl)cycloheptanamine |
| Standard InChI | InChI=1S/C12H25N/c1-11(2)9-10-13-12-7-5-3-4-6-8-12/h11-13H,3-10H2,1-2H3 |
| Standard InChI Key | FNVAFQYYKGUOJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC1CCCCCC1 |
Introduction
N-(3-methylbutyl)cycloheptanamine is a chemical compound with the molecular formula C12H25N and the IUPAC name N-(3-methylbutyl)cycloheptanamine. It is a secondary amine, consisting of a cycloheptane ring attached to a 3-methylbutyl chain via a nitrogen atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Biological and Pharmacological Activities
While specific biological activities of N-(3-methylbutyl)cycloheptanamine are not extensively documented, compounds with similar structures often exhibit potential as neurotransmitter modulators or in other pharmacological applications. For instance, cycloalkylamines can interact with various biological targets, including monoamine transporters, which are crucial for neurotransmitter regulation .
Research Findings and Future Directions
Given the limited availability of research specifically focused on N-(3-methylbutyl)cycloheptanamine, future studies could explore its potential interactions with biological systems, including its affinity for neurotransmitter receptors or transporters. Additionally, investigating its metabolic stability and pharmacokinetic properties would be essential for any potential pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume